molecular formula C8H8BrClO2S B599583 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 14207-30-8

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B599583
CAS No.: 14207-30-8
M. Wt: 283.564
InChI Key: NTZAPNSSTHUFND-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated laboratory to avoid inhalation of gases or contact with skin and eyes . It should also be stored carefully to avoid contact with flammable materials and kept away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2,5-dimethylphenol. The reaction typically involves the use of chlorosulfonic acid as the sulfonylating agent. The process is carried out by adding chlorosulfonic acid to 4-bromo-2,5-dimethylphenol at low temperatures (0-20°C) and then allowing the mixture to warm to room temperature. The product is then isolated by filtration and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZAPNSSTHUFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678906
Record name 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14207-30-8
Record name 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride
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